4-Amino-1-ethyl-4-piperidinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-ethyl-4-piperidinecarboxylic acid is a chemical compound with the molecular formula C8H16N2O2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Mechanism of Action
Target of Action
Similar compounds have been noted to produce nitric oxide (no), a messenger molecule with diverse functions throughout the body .
Mode of Action
It’s worth noting that related compounds have been observed to produce nitric oxide (no) which mediates tumoricidal and bactericidal actions in macrophages .
Biochemical Pathways
It has been used in the synthesis of quinolin-2 (1 h)-one derivatives .
Result of Action
It has been used in the synthesis of various compounds, indicating its potential utility in chemical reactions .
Action Environment
It is recommended to store the compound in a cool and dark place, preferably at a temperature less than 15°c .
Biochemical Analysis
Biochemical Properties
4-Amino-1-ethyl-4-piperidinecarboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been used in the synthesis of quinolin-2(1H)-one derivatives, which are known to have biological activity . The compound’s interaction with enzymes such as Milrinone analogs has been studied to analyze its effects on intracellular calcium increase in cardiac cells . Additionally, it has been used in the synthesis of quorum sensing modulators, which play a crucial role in bacterial communication .
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been extensively studied. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to impact intracellular calcium levels in cardiac cells, which is crucial for proper cardiac function . Furthermore, it has been used in the synthesis of selective anti-Helicobacter pylori activity molecules, indicating its potential role in targeting specific bacterial cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It has been used in the synthesis of M1 mAChR agonists, which are known to interact with muscarinic acetylcholine receptors . These interactions can lead to enzyme inhibition or activation, resulting in changes in gene expression and cellular function. The compound’s ability to modulate enzyme activity and receptor binding highlights its significance in biochemical research.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be stable under specific conditions, with a refractive index of 1.483 at 20°C
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular function . Additionally, high doses of the compound may result in toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s role in the synthesis of quinolin-2(1H)-one derivatives and quorum sensing modulators indicates its involvement in complex biochemical processes . Understanding these metabolic pathways is crucial for elucidating the compound’s potential therapeutic applications and effects on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its localization and accumulation. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the compound’s bioavailability and effectiveness in targeting specific cells or tissues.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-ethyl-4-piperidinecarboxylic acid typically involves the reaction of ethyl 4-aminopiperidine-1-carboxylate with appropriate reagents. One common method includes the use of ethyl chloroformate and ammonia to introduce the amino group at the 4-position of the piperidine ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The process often includes steps such as distillation and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1-ethyl-4-piperidinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-Amino-1-ethyl-4-piperidinecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 4-Amino-1-piperidinecarboxylic acid
- Ethyl 4-amino-1-piperidinecarboxylate
- 1-Boc-4-aminopiperidine-4-carboxylic acid
Uniqueness: 4-Amino-1-ethyl-4-piperidinecarboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the piperidine ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-amino-1-ethylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-2-10-5-3-8(9,4-6-10)7(11)12/h2-6,9H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNDFYVXJBBZDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407646 |
Source
|
Record name | 4-AMINO-1-ETHYL-4-PIPERIDINECARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500756-05-8 |
Source
|
Record name | 4-AMINO-1-ETHYL-4-PIPERIDINECARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.